alpha-D-glucose

polarimetry carbohydrate chemistry anomeric purity

Alpha-D-glucose (CAS 27707-45-5) is a naturally occurring monosaccharide and the α-anomeric form of D-glucose. It is a fundamental carbohydrate in biological systems and a primary energy source in cellular metabolism.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 27707-45-5
Cat. No. B8270426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-glucose
CAS27707-45-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility500 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucose (CAS 27707-45-5) Procurement Guide: Key Properties and Differentiation


Alpha-D-glucose (CAS 27707-45-5) is a naturally occurring monosaccharide and the α-anomeric form of D-glucose [1]. It is a fundamental carbohydrate in biological systems and a primary energy source in cellular metabolism [1]. In aqueous solution, it exists in dynamic equilibrium with its β-anomer, with the ratio typically around 36% α- and 64% β-D-glucose at equilibrium [2]. This anomer exhibits distinct physical, chemical, and biological properties compared to its β-counterpart, making it essential for specific research and industrial applications [1].

Why Alpha-D-Glucose Cannot Be Replaced by D-Glucose or Beta-D-Glucose


Generic substitution of alpha-D-glucose with D-glucose (an equilibrium mixture of anomers) or beta-D-glucose is scientifically invalid for many applications. The two anomers possess distinct physicochemical properties and interact differently with biological systems. For example, their specific optical rotations differ by nearly an order of magnitude (+112.2° vs. +18.7°) [1], and they demonstrate anomeric specificity for key enzymes such as glucokinase and glucose oxidase [2][3]. In pancreatic islet studies, only alpha-D-glucose, not beta-D-glucose, was observed to cause a pronounced stimulation of insulin secretion [4]. These critical differences mean that using the incorrect anomer or an undefined mixture can lead to erroneous experimental results, failed syntheses, or ineffective industrial processes.

Quantitative Differentiation of Alpha-D-Glucose (CAS 27707-45-5) for Scientific Selection


Alpha-D-Glucose vs. Beta-D-Glucose: Specific Rotation and Mutarotation Kinetics

Alpha-D-glucose exhibits a significantly higher initial specific optical rotation compared to its β-anomer. This property is a primary method for anomeric identification and purity assessment. Upon dissolution in water, both anomers undergo mutarotation to reach the same equilibrium value, but with opposite kinetics. The specific rotation of α-D-glucose decreases from +112.2° to +52.7°, while that of β-D-glucose increases from +18.7° to +52.7° [1]. This is a clear, quantifiable differentiation.

polarimetry carbohydrate chemistry anomeric purity

Alpha-D-Glucose vs. Beta-D-Glucose: Glucokinase Affinity and Insulin Secretion

Alpha-D-glucose demonstrates a significantly higher affinity for glucokinase than beta-D-glucose, a key enzyme in glucose sensing and metabolism. This translates to a more pronounced physiological effect in stimulating insulin secretion [1][2].

enzymology pancreatic islet insulin secretion

Alpha-D-Glucose vs. Beta-D-Glucose: Glucose Oxidase Specificity

Glucose oxidase, a widely used enzyme in glucose biosensors and assays, exhibits absolute anomeric specificity. The enzyme exclusively catalyzes the oxidation of β-D-glucose and does not react with α-D-glucose [1]. This necessitates the inclusion of mutarotase in assay kits to convert α-D-glucose to the β-form for complete glucose measurement [2].

biosensors enzymatic assay glucose oxidase

Alpha-D-Glucose vs. Beta-D-Glucose: Crystal Morphology and Solubility

The anomers of D-glucose exhibit distinct crystal morphologies and solubility behavior, which influences their isolation and industrial handling. Alpha-D-glucose crystallizes as anhydrous crystals with a melting point of 146°C, whereas β-D-glucose melts at 150°C [1]. The α-anomer is less soluble in water at room temperature, making it the predominant crystalline form in commercial preparations [2]. At higher temperatures, solubility characteristics reverse, favoring crystallization of the β-form [2].

crystallization solid-state chemistry polymorphism

Alpha-D-Glucose vs. Beta-D-Glucose: Anomeric Ratio in Equilibrium Solutions

In aqueous solution, α-D-glucose and β-D-glucose interconvert via mutarotation to reach a specific equilibrium ratio. This ratio is not 1:1 but favors the β-anomer. The equilibrium composition is approximately 36% α-D-glucose and 64% β-D-glucose [1]. This composition can be influenced by temperature and pH, but the inherent bias toward the β-form is a fundamental property [2].

NMR spectroscopy solution chemistry mutarotation

Key Application Scenarios for Alpha-D-Glucose (CAS 27707-45-5) Based on Evidence


Insulin Secretion and Pancreatic Beta-Cell Function Studies

Alpha-D-glucose is the anomer of choice for in vitro and ex vivo studies of insulin secretion. Its significantly higher affinity for glucokinase (S0.5 = 6-7 mM vs. 12-14 mM for β-D-glucose) [1] and its unique ability to stimulate insulin release in perifused pancreatic islets [2] make it essential for accurately modeling physiological glucose sensing. Using D-glucose or the β-anomer would yield different, and potentially misleading, kinetic and secretory profiles.

Selective Glucose Oxidase-Based Assays and Biosensor Development

Due to the absolute specificity of glucose oxidase for β-D-glucose [1], alpha-D-glucose serves as a critical negative control or a substrate for studying mutarotase activity. In assay development, it can be used to verify that mutarotation is not a rate-limiting step or to quantify the activity of mutarotase itself. This understanding is vital for the design of accurate, interference-free glucose biosensors [2].

Controlled Crystallization and Solid-State Formulation Studies

The distinct melting point (146°C vs. 150°C) [1] and temperature-dependent solubility profile of alpha-D-glucose make it the preferred starting material for studies on crystallization processes and solid-state chemistry. Its lower solubility at room temperature facilitates its isolation as a pure crystalline solid [2]. This is particularly relevant for pharmaceutical formulation, where the physical properties of the active ingredient can impact bioavailability and manufacturability.

Chiral Resolution and Anomeric Purity Analysis by Polarimetry

The large, quantifiable difference in specific optical rotation between α-D-glucose (+112.2°) and its β-anomer (+17.5°) [1] makes polarimetry a straightforward and powerful tool for anomeric purity assessment. Researchers and quality control laboratories can use this property to verify the identity and purity of their alpha-D-glucose samples, ensuring experimental reproducibility and compliance with product specifications.

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